![molecular formula C25H20N2O B14646715 [3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone CAS No. 53619-05-9](/img/structure/B14646715.png)
[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure that includes a pyrrole ring, a benzoquinoline moiety, and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the benzoquinoline core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step often involves the addition of the phenylmethanone group via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
- Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
- Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents.
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
- Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
- Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
- Reduction: Alcohol derivatives of the original compound.
- Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrole and benzoquinoline moieties allows for interactions with nucleophilic and electrophilic sites in biological molecules. These interactions can lead to changes in cellular pathways, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds::
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanol): This compound differs by having a hydroxyl group instead of a carbonyl group.
- 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylethanone): This compound has an ethyl group instead of a methyl group.
Uniqueness: The unique combination of the pyrrole, benzoquinoline, and phenylmethanone groups in 3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-ylmethanone) imparts distinct chemical properties that are not found in its similar compounds. These properties include specific reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53619-05-9 |
|---|---|
Molecular Formula |
C25H20N2O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[3-(1-methylpyrrol-2-yl)-3H-benzo[f]quinolin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C25H20N2O/c1-26-17-7-12-23(26)24-16-14-21-20-11-6-5-8-18(20)13-15-22(21)27(24)25(28)19-9-3-2-4-10-19/h2-17,24H,1H3 |
InChI Key |
DNDITHVOJVAIRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2C=CC3=C(N2C(=O)C4=CC=CC=C4)C=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
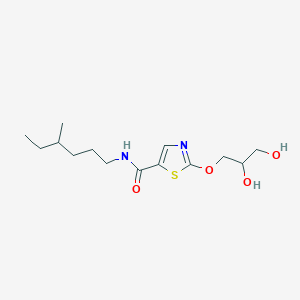
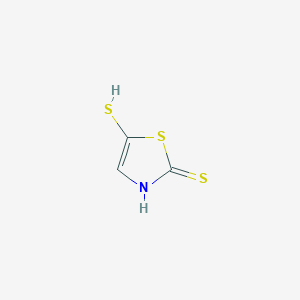

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)

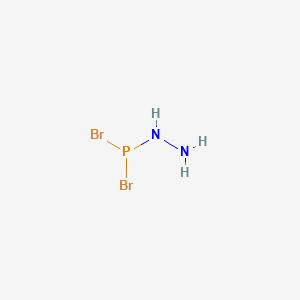
methanone](/img/structure/B14646668.png)

![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
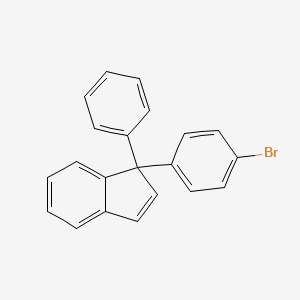
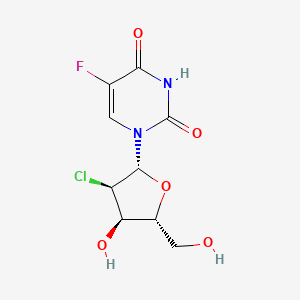

![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
